![molecular formula C18H16N2O4S B162801 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid CAS No. 139039-74-0](/img/structure/B162801.png)
6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid, also known as ANS, is a fluorescent dye that has been widely used in scientific research. ANS is a hydrophobic molecule that binds to hydrophobic regions of proteins, making it a useful tool for studying protein structure and function.
Wirkmechanismus
6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid binds to hydrophobic regions of proteins through non-covalent interactions such as van der Waals forces and hydrophobic interactions. The binding of 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid to proteins can induce a conformational change, resulting in an increase in 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid fluorescence. The exact mechanism of 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid binding to proteins is still not fully understood, and further research is needed to elucidate the details of this process.
Biochemical and Physiological Effects:
6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid is a relatively non-toxic compound and has no known physiological effects. However, 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid fluorescence can be affected by changes in pH and ionic strength, which should be taken into consideration when designing experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid in lab experiments include its high sensitivity and specificity for hydrophobic regions of proteins, its ease of use, and its relatively low cost. However, 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid fluorescence can be influenced by factors such as pH and ionic strength, which can limit its use in certain experiments. Additionally, 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid may not bind to all hydrophobic regions of proteins, and further research is needed to fully understand the limitations of this dye.
Zukünftige Richtungen
There are many potential future directions for research involving 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid. One area of interest is the development of new fluorescent dyes that can be used to study protein structure and function. Additionally, further research is needed to fully understand the mechanism of 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid binding to proteins and to develop new techniques for studying protein-protein interactions and protein-ligand interactions. Finally, the use of 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid in the development of new therapies for amyloid diseases such as Alzheimer's disease is an area of active research.
Synthesemethoden
6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid can be synthesized through a multi-step process involving the reaction of naphthalene-2-sulfonic acid with aniline and acetic anhydride. The resulting product is then purified through recrystallization. The synthesis of 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid is well-established, and the purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid has been widely used in scientific research, particularly in the field of protein science. 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid can be used to study protein structure and function, protein-protein interactions, and protein-ligand interactions. 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid fluorescence can be used to monitor changes in protein conformation and stability, and to identify hydrophobic regions of proteins. 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid has also been used to study the aggregation of proteins, which is important in the development of amyloid diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
139039-74-0 |
---|---|
Molekularformel |
C18H16N2O4S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
6-(3-acetamidoanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-12(21)19-15-3-2-4-16(11-15)20-17-7-5-14-10-18(25(22,23)24)8-6-13(14)9-17/h2-11,20H,1H3,(H,19,21)(H,22,23,24) |
InChI-Schlüssel |
CKPRWSSWOSCRAJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O |
Kanonische SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O |
Synonyme |
2-(4'-acetamidoanilino)naphthalene-6-sulfonic acid 4-AANS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.